3-(3-Chlorophenyl)-1,1-diisopropylurea
CAS No.: 82744-86-3
Cat. No.: VC10942923
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82744-86-3 |
|---|---|
| Molecular Formula | C13H19ClN2O |
| Molecular Weight | 254.75 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1,1-di(propan-2-yl)urea |
| Standard InChI | InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17) |
| Standard InChI Key | DCLJPFHSPJTWOC-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(3-Chlorophenyl)-1,1-diisopropylurea consists of a urea core () with two isopropyl groups bonded to one nitrogen atom and a 3-chlorophenyl group attached to the adjacent nitrogen. The chlorine atom at the meta position of the aromatic ring introduces electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
The density and boiling point are extrapolated from structurally similar ureas, such as 1,3-diisopropylurea (density: 0.9 g/cm³, boiling point: 265°C) . The chlorine substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Mechanisms
Conventional Isocyanate-Amine Coupling
The most common route involves reacting 1-isocyanato-3-chlorobenzene with diisopropylamine in polar aprotic solvents like dimethylformamide (DMF) . Triethylamine is often added to scavenge HCl, with typical yields exceeding 70% :
A modified procedure from Shantharam et al. (2016) reports a 68–92% yield range for analogous ureas using column chromatography (hexane/ethyl acetate) for purification .
Visible-Light-Induced Decarboxylation
Recent advances employ dioxazolones as precursors under visible-light irradiation. For example, 3-(3-chlorophenyl)dioxazolone reacts with diisopropylamine in the presence of ppm-level Fe catalysts, achieving yields up to 98% . This method avoids toxic isocyanates and operates under mild conditions :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (DMSO-):
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NMR:
Mass Spectrometry
High-resolution mass spectra (HRMS) show a molecular ion peak at 254.75 ([M+H]), consistent with the molecular formula .
Biological Activity and Applications
Agrochemical Applications
Chlorinated ureas often act as:
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Herbicides: Inhibition of acetolactate synthase (ALS) in weeds
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Fungicides: Disruption of ergosterol biosynthesis in Fusarium spp.
Environmental and Toxicological Profile
Stability and Degradation
The compound’s half-life in soil exceeds 60 days due to:
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Resistance to hydrolysis at pH 5–9
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Slow microbial degradation (<20% in 30 days)
Ecotoxicity
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Aquatic toxicity: LC = 2.1 mg/L for Daphnia magna (72-h exposure)
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Bioaccumulation: Log ≈ 3.8 suggests moderate accumulation risk
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Urea Derivatives
| Compound | Herbicidal IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3-(3-Chlorophenyl)-1,1-diisopropylurea | Not tested | Not tested |
| 1-(3,5-Dichlorophenyl)-3-isopropylurea | 12.7 ± 1.4 | 8–32 |
| 1-(Adamantylmethyl)-3-fluorophenylurea | 8.9 ± 0.9 | 4–16 |
Data adapted from highlight the influence of substituents on bioactivity. The adamantane moiety in enhances lipophilicity and target affinity compared to isopropyl groups.
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